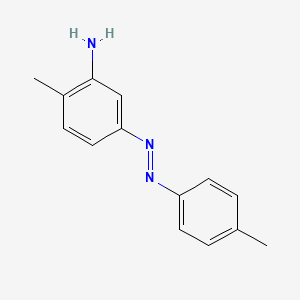

2-Methyl-5-(p-tolyldiazenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-[(4-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVSWXFFTWIQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline (CAS 97-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-Aminoazotoluene (B45844) or Solvent Yellow 3, is an azo dye with the CAS number 97-56-3.[1][2] Historically, it has been used in the manufacturing of other dyes and for coloring materials such as oils, fats, and waxes.[1][3] However, its primary significance in the scientific community stems from its well-documented carcinogenic properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, experimental protocols, and metabolic pathways of this compound to support research and development activities.

Chemical and Physical Properties

This compound is a reddish-brown to golden crystalline solid.[7][8] It is practically insoluble in water but soluble in various organic solvents, including ethanol, acetone, chloroform, and toluene.[9][7][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97-56-3 | [1][9][2] |

| Molecular Formula | C₁₄H₁₅N₃ | [9][3] |

| Molecular Weight | 225.29 g/mol | [9][3] |

| Appearance | Reddish-brown to golden crystals or powder | [1][7][8] |

| Melting Point | 101-102 °C | [1][11] |

| Boiling Point | Sublimes above 150 °C (302 °F) | [12] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, oils, fats, acetone, and toluene | [1][9][7][10][12] |

| Vapor Pressure | Negligible | [1] |

| Specific Gravity | 0.57 | [1] |

| UV max (in 50% alcoholic 1N HCl) | 326 nm, 490 nm | [13] |

Toxicological Profile

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[6] It is reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[3][5][6]

Table 2: Toxicological Data for this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Carcinogenicity | Mouse, Rat, Hamster, Dog | Oral | Induces tumors of the liver, gall-bladder, lung, and urinary bladder | [14] |

| Carcinogenicity | Mouse, Rat | Subcutaneous Injection | Induced lung tumors, local fibrosarcomas, and hepatomas | [5] |

| Carcinogenicity | Mouse | Dermal Application | Induced liver tumors | [5] |

| Mutagenicity | Not mutagenic in Ames Test | In vitro | Equivocal evidence, with some positive results in in vivo tests | [13] |

| Skin Sensitization | Human | Dermal | May cause an allergic skin reaction, including eczema | [6][8] |

| Proposition 65 NSRL | Human | Oral | 0.2 µ g/day | [15] |

Experimental Protocols

Carcinogenicity Bioassay in Mice (Adapted from NTP Reports)

This protocol provides a general framework for assessing the carcinogenicity of this compound in a rodent model.

Objective: To determine the tumor-inducing potential of this compound following chronic dietary administration to mice.

Materials:

-

This compound (CAS 97-56-3), purity >97%

-

Male and female B6C3F1 mice, 6 weeks of age

-

Standard rodent chow

-

Corn oil (vehicle)

-

Animal caging and husbandry equipment

-

Necropsy and histology equipment

Methodology:

-

Dose Preparation: Prepare diets containing this compound at various concentrations (e.g., 0, 100, 300 ppm). The compound is first dissolved in corn oil and then mixed into the feed to ensure uniform distribution.

-

Animal Husbandry: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to feed and water.

-

Study Groups: Randomly assign mice to control and treatment groups (50 mice per sex per group).

-

Administration: Administer the prepared diets to the respective groups for a period of 18-24 months.

-

Clinical Observations: Observe animals twice daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks and monthly thereafter.

-

Necropsy: At the end of the study, euthanize all surviving animals. Perform a complete necropsy on all animals, including those that die prematurely.

-

Histopathology: Collect all major organs and any gross lesions. Preserve tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. A certified pathologist should perform a microscopic examination of the tissues.

-

Data Analysis: Analyze tumor incidence data using appropriate statistical methods to determine the carcinogenic potential of the compound.

Analytical Quantification by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in a biological matrix, such as plasma.

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Materials:

-

This compound analytical standard

-

Internal standard (IS), e.g., an isotopically labeled analog

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Plasma samples (e.g., from toxicology studies)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

Methodology:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the analyte and IS in methanol.

-

Create calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte.

-

For sample analysis, add the IS to plasma samples.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the IS.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the IS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

-

Quantify the analyte in unknown samples using the regression equation from the calibration curve.

-

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Pathway

The metabolic activation of aromatic amines like o-aminoazotoluene is a multi-step process primarily occurring in the liver. The key steps involve:

-

Reductive Cleavage of the Azo Bond: The azo linkage can be reduced by azoreductases, which are present in liver microsomes and gut bacteria, to yield aromatic amines.[10][16] In the case of this compound, this would produce o-toluidine (B26562) and 2-methyl-p-phenylenediamine.

-

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the amino group to form N-hydroxy-arylamines.[9] This is a critical activation step.

-

Esterification: The N-hydroxy metabolites can be further activated by sulfotransferases (SULTs) or N-acetyltransferases (NATs) to form reactive esters.

-

Formation of Nitrenium Ions: These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.

-

DNA Adduct Formation: The nitrenium ions can then react with nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[2][17][18] These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.

Experimental and Logical Workflows

General Workflow for Carcinogenicity Assessment

The following diagram illustrates a typical workflow for assessing the carcinogenic potential of a chemical compound like this compound.

Safety and Handling

Given its classification as a potential human carcinogen, this compound must be handled with extreme caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid creating dust. Do not ingest or allow skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a compound of significant toxicological interest due to its carcinogenic properties. This guide has summarized its key chemical and physical characteristics, provided an overview of its toxicological profile, and detailed experimental protocols for its study. The metabolic activation pathway, which is crucial to its mechanism of carcinogenicity, has also been described. Researchers and professionals working with this compound should adhere to strict safety protocols and use the information provided herein to guide their research and development efforts.

References

- 1. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Activation of the aryl hydrocarbon receptor by carcinogenic aromatic amines and modulatory effects of their N-acetylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. [Metabolism inhibition stimulates, metabolism activation inhibits cancerogenic activity of ortho-aminoazotoluene in mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ortho-Aminoazotoluene activates mouse Constitutive Androstane Receptor (mCAR) and increases expression of mCAR target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-AMINOAZOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. academic.oup.com [academic.oup.com]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 13. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. o-Aminoazotoluene, 7,12-dimethylbenz[a]anthracene, and N-ethyl-N-nitrosourea, which are mutagenic but not carcinogenic in the colon, rapidly induce colonic tumors in mice with dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methyl-5-(p-tolyldiazenyl)aniline" molecular structure and weight

An In-depth Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for this compound, a biochemical reagent utilized in life science research and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound , also known as o-Toluene-azo-o-toluidine, is an azo compound characterized by a diazene (B1210634) group (-N=N-) connecting a derivative of aniline (B41778) and a p-tolyl group.[2]

Molecular Structure:

C₁₄H₁₅N₃

The structure consists of a 2-methylaniline moiety linked to a p-tolyl group through an azo bridge at the 5-position of the aniline ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | [3] |

| Molecular Formula | C₁₄H₁₅N₃ | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [2][3][4][5] |

| CAS Number | 97-56-3 | [1][4] |

| Canonical SMILES | CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C)N | [3] |

| InChI | InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| XLogP3 | 3 | [3] |

Representative Experimental Protocol: Synthesis

The synthesis of this compound is analogous to the general synthesis of azo dyes, which typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. The following is a representative protocol adapted from the synthesis of similar azo compounds.[6][7]

Part 1: Diazotization of p-toluidine (B81030)

-

Preparation of Amine Salt: Dissolve p-toluidine (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid, approximately 2.5 equivalents) in a beaker. Stir the mixture until the amine is fully dissolved, forming the corresponding hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Preparation of Nitrite (B80452) Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approximately 1.05 equivalents) in cold deionized water.

-

Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution. The addition should be slow, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7]

-

Completion Check: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue-black). The resulting solution contains the p-tolyldiazonium chloride.

Part 2: Azo Coupling with 2-Methylaniline (o-toluidine)

-

Preparation of Coupling Agent Solution: In a separate, larger beaker, dissolve 2-methylaniline (1.0 equivalent) in an acidic aqueous solution (e.g., dilute hydrochloric acid). Cool this solution to below 10 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred 2-methylaniline solution.[7] A colored precipitate of this compound should form immediately.

-

pH Adjustment: After the addition is complete, slowly add a saturated solution of a weak base, such as sodium acetate, portion-wise until the mixture is neutral to litmus (B1172312) paper. This adjustment facilitates the electrophilic aromatic substitution by the diazonium ion onto the activated aromatic ring of 2-methylaniline.[6]

-

Isolation and Purification: Isolate the crude product by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow of the synthesis process for this compound.

References

Spectroscopic Data Analysis of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Technical Overview

Disclaimer: As of December 2025, a comprehensive search of scientific literature and spectral databases has revealed no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specific compound 2-Methyl-5-(p-tolyldiazenyl)aniline. This guide, therefore, provides an in-depth overview of the expected spectroscopic characteristics based on the known behavior of its constituent functional groups. Additionally, it outlines general experimental protocols for acquiring such data. This information is intended for researchers, scientists, and professionals in drug development to guide the analysis of this or structurally similar compounds.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that will dictate its spectroscopic signatures: a primary aromatic amine, an azo group (-N=N-), two methyl-substituted aromatic rings, and the aromatic protons themselves. The following tables summarize the predicted data based on typical values for these moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | The exact shifts will depend on the substitution pattern and electronic effects of the amine and azo groups. Protons ortho and para to the -NH₂ group will be shifted upfield (lower ppm), while those adjacent to the azo group will be shifted downfield (higher ppm). |

| Amine Protons (-NH₂) | 3.5 - 5.0 | This signal is often broad and its position is dependent on solvent and concentration. It can be confirmed by D₂O exchange, which would cause the peak to disappear.[1] |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | The two methyl groups are in slightly different electronic environments and may appear as two distinct singlets. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons (Ar-C) | 110 - 155 | Carbons attached to the nitrogen of the amine group will be shifted upfield, while those attached to the azo group will be shifted downfield. |

| Aromatic Carbons bonded to Nitrogen (C-N) | 140 - 150 | The specific shifts depend on whether the nitrogen is part of the amine or the azo group. |

| Methyl Carbons (-CH₃) | 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| N-H (Amine) | 3300 - 3500 | Stretching (asymmetric and symmetric for primary amine) | Medium, Sharp (two bands expected)[1][2] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak[3] |

| C-H (Methyl) | 2850 - 2960 | Stretching | Medium |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretching | Medium to Strong (multiple bands)[4] |

| N=N (Azo) | 1400 - 1450 | Stretching | Weak or inactive (often difficult to observe in symmetrical molecules) |

| C-N (Aromatic Amine) | 1250 - 1350 | Stretching | Strong[2] |

| C-H (Aromatic) | 690 - 900 | Out-of-plane Bending | Strong (pattern can indicate substitution) |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z Value | Notes |

| Molecular Ion [M]⁺ | 225.13 | The molecular formula is C₁₄H₁₅N₃. An odd molecular weight is consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[5] |

| Fragment Ions | Varies | Common fragmentation patterns for aromatic azo compounds involve cleavage of the C-N bonds adjacent to the azo group.[6] Expect to see fragments corresponding to the tolyl and methylaniline radical cations. |

General Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is crucial to avoid obscuring sample peaks.

-

Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

-

Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger sample amount (50-100 mg) and a longer acquisition time are typically required due to the low natural abundance of the ¹³C isotope.[7] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.[9]

-

2.2 Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

-

KBr Pellet Method :

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[10]

-

Place the mixture in a pellet press and apply high pressure to form a thin, transparent pellet.[11]

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

-

Thin Solid Film Method :

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[12]

-

Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Place the plate in the sample holder and acquire the spectrum.

-

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[13]

-

Infusion : The sample solution is introduced into the ESI source at a low flow rate via a syringe pump or through a liquid chromatography (LC) system.

-

Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas (like nitrogen), leading to the formation of gas-phase ions (e.g., [M+H]⁺).[14][15]

-

Analysis : The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]

-

Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. inchemistry.acs.org [inchemistry.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

"2-Methyl-5-(p-tolyldiazenyl)aniline" safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-(p-tolyldiazenyl)aniline

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 97-56-3), a biochemical reagent used in life science research and organic synthesis.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] It is crucial to understand these hazards before handling the compound. Key hazards include potential carcinogenicity, reproductive toxicity, and the ability to cause an allergic skin reaction.[4]

Table 1: GHS Classification [4]

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction. |

| Carcinogenicity | 1A, 1B | H350: May cause cancer. |

| Reproductive Toxicity | 1A, 1B | H360: May damage fertility or the unborn child. |

Signal Word: Danger[4]

Pictograms: [4]

-

Health Hazard

-

Exclamation Mark

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Experimental Handling Protocols

-

Engineering Controls : Handle the product only in a closed system or with appropriate exhaust ventilation.[5] A well-ventilated place is essential.[6] Ensure that eyewash stations and safety showers are located close to the workstation.[7]

-

General Handling : Avoid contact with skin and eyes.[4][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid the formation of dust and aerosols.[4][6]

-

Hygiene Practices : Wash hands thoroughly before breaks and at the end of the workday.[4] Do not eat, drink, or smoke when using this product.[5][8] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage Conditions

-

Environment : Store in a dry, cool, and well-ventilated place.[5][6] A recommended storage temperature is between 2-8°C.[4]

-

Incompatible Materials : Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Citation(s) |

| Eye/Face Protection | Use safety glasses with side-shields or a face shield. Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [4][5][6] |

| Skin Protection | Handle with gloves. Wear protective clothing. Fire/flame resistant and impervious clothing is recommended. | [4][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator approved under NIOSH (US) or EN 149 (EU) standards. | [6][7] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is essential in case of accidental exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[4]

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][7] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician. | [4][7] |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. | [4][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [4][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6]

-

Specific Hazards : Hazardous decomposition products include nitrogen oxides (NOx) and carbon monoxide (CO).[5][7]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Spill Management Protocol

In the event of a spill, follow a structured response to mitigate risks to personnel and the environment.

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6] Avoid breathing dust and vapors.[6]

-

Environmental Precautions : Do not let the product enter drains or surface water.[6]

-

Containment and Cleanup : Sweep up and shovel the material.[5][6] Pick up and arrange for disposal without creating dust.[6] Place the spilled material in suitable, closed containers for disposal.[6]

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[5] Do not flush the chemical into the surface water or sanitary sewer system.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

Table 4: Physical and Chemical Properties

| Property | Value | Citation(s) |

| CAS Number | 97-56-3 | [1][4][6] |

| Molecular Formula | C14H15N3 | [1][4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Solid (assumed from dust precautions) | [4][6] |

| Solubility | Low water solubility is likely. | [5] |

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound – 艾博立生物 [ablybio.cn]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. targetmol.com [targetmol.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Duality of a Dye: A Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline (o-Aminoazotoluene) as a Model Carcinogen

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Methyl-5-(p-tolyldiazenyl)aniline, a compound more commonly known in toxicological literature as o-Aminoazotoluene (B45844). While commercially available as a biochemical reagent, its predominant and extensively documented role in the life sciences is that of a potent carcinogen. This document serves to detail its chemical properties, toxicological profile, and the mechanisms underpinning its carcinogenic activity, providing essential knowledge for researchers in toxicology, oncology, and drug development.

Chemical and Physical Properties

o-Aminoazotoluene (CAS No. 97-56-3) is a synthetic azo dye.[1] Its identity and fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | o-Aminoazotoluene, C.I. Solvent Yellow 3, 4-(o-tolylazo)-o-toluidine, 2-Methyl-4-[(2-methylphenyl)azo]benzenamine | [1][2] |

| Molecular Formula | C₁₄H₁₅N₃ | [3][4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Golden to reddish-brown crystals or orange powder | [1] |

| Melting Point | 101-102 °C | [1][2] |

| Solubility | Practically insoluble in water; Soluble in ethanol, ether, chloroform, acetone, oils, and fats | [1][2] |

| CAS Number | 97-56-3 | [2][3][4][5] |

Carcinogenicity and Toxicological Profile

o-Aminoazotoluene is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) based on sufficient evidence from experimental animal studies.[6][7] Its primary use has been in the manufacturing of dyes and pigments.[1]

Summary of Carcinogenicity Studies in Animal Models

Extensive studies have demonstrated the carcinogenic potential of o-aminoazotoluene across various species and routes of administration. The primary target organs are the liver and urinary bladder.

| Animal Model | Route of Administration | Target Organs and Tumor Types | Reference |

| Mice | Dietary, Dermal, Subcutaneous Injection, Intraperitoneal Injection | Liver (Hepatocellular Adenoma/Carcinoma), Lung (Adenoma), Blood Vessels (Hemangioendothelioma) | [6][7] |

| Rats | Dietary, Subcutaneous Injection | Liver (Adenoma, Hepatocellular Carcinoma, Cholangioma) | [6][7] |

| Hamsters | Dietary | Liver (Hepatocellular Adenoma/Carcinoma), Urinary Bladder (Papillary/Transitional-Cell Carcinoma), Gallbladder (Papilloma/Carcinoma), Mammary Gland (Adenocarcinoma) | [6][7] |

| Dogs | Dietary | Liver (Hepatocellular Adenoma/Carcinoma, Adenocarcinoma, Cholangioma), Urinary Bladder (Carcinoma), Gallbladder (Adenocarcinoma) | [6] |

Mechanism of Carcinogenic Action

The carcinogenicity of o-aminoazotoluene is not due to the parent molecule itself but rather to its metabolic activation into reactive electrophilic intermediates that can damage cellular macromolecules, including DNA. The metabolic pathway is analogous to that of its precursor, o-toluidine.

Metabolic Activation Pathway

The metabolic activation of o-aminoazotoluene is a multi-step process primarily occurring in the liver. The key steps involve enzymatic modifications that convert the relatively inert parent compound into a reactive species capable of forming DNA adducts, which can lead to mutations and the initiation of cancer.

Experimental Protocols: A General Workflow for Carcinogenicity Bioassays

The following diagram outlines a generalized workflow for a long-term carcinogenicity study in rodents, based on established protocols for testing chemical carcinogens. This serves as a representative model for how the carcinogenic properties of a substance like o-aminoazotoluene are evaluated.

Safety and Handling

Given its classification as a probable human carcinogen, extreme caution must be exercised when handling o-aminoazotoluene. Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection to avoid dust inhalation, is mandatory. All work should be conducted in a certified chemical fume hood.

Conclusion

References

- 1. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

"2-Methyl-5-(p-tolyldiazenyl)aniline" stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-Methyl-5-(p-tolyldiazenyl)aniline, also commonly known as o-Aminoazotoluene or C.I. Solvent Yellow 3. Understanding the stability profile of this azo dye is critical for ensuring its integrity in research and development applications, particularly in the context of its use as a chemical intermediate and its known carcinogenic properties.

Core Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability is significantly influenced by exposure to heat, light, and certain chemical environments. The primary mode of degradation for this and other azo compounds is the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color.

Summary of Stability Data

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its known qualitative stability based on available safety data sheets and general knowledge of azo dye chemistry.

| Condition | Stability | Observations and Potential Degradation Products |

| Temperature | Sensitive to prolonged exposure to heat. | Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1] |

| Light | Potential for photochemical degradation. | May undergo rapid gas-phase reaction with photochemically produced hydroxyl radicals.[2] |

| pH | Stable in neutral conditions. Susceptible to degradation in strongly acidic or basic conditions. | The azo linkage can be susceptible to hydrolysis under extreme pH conditions. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Oxidation can lead to the cleavage of the azo bond and the formation of various degradation products. |

| Reducing Agents | Susceptible to reductive cleavage. | The azo bond can be readily reduced to form two separate aromatic amine compounds. |

Recommended Storage Conditions

To ensure the long-term integrity and minimize degradation of this compound, the following storage conditions are recommended:

-

Temperature: For long-term storage, refrigeration at -20°C is advisable. For short-term storage, a cool and dry location away from direct heat sources is sufficient.

-

Light: The compound should be stored in an amber or opaque container to protect it from light.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

-

Location: The storage area should be well-ventilated. Due to its carcinogenic properties, it should be stored in a designated, locked cabinet.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways. A general protocol for a forced degradation study is outlined below.

General Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat at a specified temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.

-

-

Sample Analysis: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Potential Degradation Pathway

The most well-documented degradation pathway for azo dyes is the reductive cleavage of the azo bond. This process breaks the molecule into two aromatic amine fragments. For this compound, this would result in the formation of o-toluidine (B26562) and 2-methyl-p-phenylenediamine.

Caption: Reductive cleavage of the azo bond in this compound.

Conclusion

The stability of this compound is a critical factor for its handling, storage, and application in research. While it is stable under controlled conditions, exposure to heat, light, and chemical reagents can lead to degradation, primarily through the cleavage of the azo bond. Adherence to the recommended storage conditions and the use of stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in scientific investigations. Further quantitative studies are warranted to fully elucidate its degradation kinetics and pathways under various conditions.

References

An In-depth Technical Guide to o-Toluene-azo-o-toluidine: Physical, Chemical, and Toxicological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluene-azo-o-toluidine, also known by its IUPAC name 2-methyl-4-((2-methylphenyl)diazenyl)aniline, is an azo dye that has been used in various industrial applications. From a toxicological perspective, it is of significant interest due to its classification as a potential carcinogen. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and an examination of the metabolic pathways associated with its toxicity.

Physical and Chemical Characteristics

o-Toluene-azo-o-toluidine is a solid at room temperature, appearing as reddish-brown to golden crystals.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-((2-methylphenyl)diazenyl)aniline | [2] |

| Synonyms | C.I. Solvent Yellow 3, o-Aminoazotoluene, 2',3-Dimethyl-4-aminoazobenzene | [1][2] |

| CAS Number | 97-56-3 | [2] |

| Molecular Formula | C₁₄H₁₅N₃ | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | Reddish-brown to golden crystals | [1] |

| Melting Point | 100-102 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, acetone, benzene | [1] |

Spectral Data

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of o-Toluene-azo-o-toluidine. These protocols are based on general methods for the preparation and analysis of azo dyes and may require optimization for specific laboratory conditions.

Synthesis of o-Toluene-azo-o-toluidine

The synthesis of o-Toluene-azo-o-toluidine is typically achieved through a diazotization-coupling reaction, starting from o-toluidine (B26562).[1]

Workflow for the Synthesis of o-Toluene-azo-o-toluidine:

Synthesis workflow for o-Toluene-azo-o-toluidine.

Detailed Methodology:

-

Diazotization of o-Toluidine:

-

Dissolve one molar equivalent of o-toluidine in approximately 3 molar equivalents of hydrochloric acid diluted with water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite (B80452) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve one molar equivalent of o-toluidine in a suitable solvent (e.g., ethanol or acetic acid).

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the o-toluidine solution with vigorous stirring.

-

Maintain the low temperature and continue stirring for 1-2 hours to allow the coupling reaction to go to completion. A colored precipitate of o-Toluene-azo-o-toluidine should form.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted salts and acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]

-

Purification

Recrystallization is a common method for the purification of azo dyes. The choice of solvent is critical and should be determined experimentally to achieve high purity and yield. Thin-layer chromatography (TLC) can be employed to monitor the purity of the synthesized compound.[3]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of azo dyes, offering high resolution and sensitivity. A general reversed-phase HPLC method for the analysis of azo dyes is described below.

Workflow for HPLC Analysis of Azo Dyes:

General workflow for HPLC analysis of azo dyes.

Detailed Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is suitable for this analysis.[4][5]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][6]

-

Sample Preparation: Accurately weigh a small amount of the o-Toluene-azo-o-toluidine sample and dissolve it in the initial mobile phase composition or a suitable organic solvent. Filter the solution through a 0.45 µm filter before injection.[4]

-

Detection: The UV-Vis detector should be set to the wavelength of maximum absorbance (λmax) of o-Toluene-azo-o-toluidine. A full UV-Vis spectrum can be recorded to determine the optimal wavelength.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Biological Activity and Metabolic Pathway

The primary toxicological concern associated with o-Toluene-azo-o-toluidine is its potential carcinogenicity, which is believed to be mediated through its metabolic conversion to o-toluidine.[7] o-Toluidine is classified as a known human carcinogen.[7]

Metabolic Activation of o-Toluidine

The metabolism of o-toluidine is a complex process involving several enzymatic pathways, primarily occurring in the liver. The key steps leading to the formation of carcinogenic metabolites are outlined below.

Metabolic Activation Pathway of o-Toluidine:

Metabolic activation of o-toluidine leading to bladder cancer.

Description of the Metabolic Pathway:

-

Reductive Cleavage: It is hypothesized that o-Toluene-azo-o-toluidine undergoes reductive cleavage of the azo bond (-N=N-) in the body, likely by gut microflora or liver enzymes, to release two molecules of o-toluidine.

-

N-Hydroxylation: In the liver, o-toluidine is metabolized by cytochrome P450 enzymes to form N-hydroxy-o-toluidine.[7] This is a critical activation step.

-

Conjugation and Transport: The N-hydroxy-o-toluidine can be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are transported to the bladder for excretion.[8]

-

Reactivation in the Bladder: In the acidic environment of the urine, the conjugates can be hydrolyzed, releasing N-hydroxy-o-toluidine.[8]

-

Formation of Reactive Species: N-hydroxy-o-toluidine can be further bioactivated to form highly reactive electrophilic species, such as a nitrenium ion.[7]

-

DNA Adduct Formation: These reactive intermediates can covalently bind to DNA in the bladder epithelial cells, forming DNA adducts.[7]

-

Carcinogenesis: The formation of DNA adducts can lead to mutations and genomic instability, initiating the process of carcinogenesis and potentially leading to the development of bladder cancer.[7]

The genotoxicity of o-toluidine and its metabolites has been demonstrated in various studies, supporting this mechanism of action.[9]

Conclusion

o-Toluene-azo-o-toluidine is a compound of interest primarily due to its toxicological profile, which is intrinsically linked to its metabolic breakdown to the known human carcinogen, o-toluidine. This guide has provided a detailed overview of its physical and chemical characteristics, along with practical experimental protocols for its synthesis and analysis. A clear understanding of the metabolic activation pathway of its major metabolite, o-toluidine, is crucial for researchers and professionals in the fields of toxicology and drug development for assessing the risks associated with this and related azo compounds. Further research is warranted to fully elucidate the spectral properties of o-Toluene-azo-o-toluidine and to refine the experimental protocols for its specific handling and analysis.

References

- 1. US2346508A - Hydrochlorides of amino-azotoluenes - Google Patents [patents.google.com]

- 2. Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline, an azo compound with potential applications in dye manufacturing and as a building block in medicinal chemistry. The synthesis is a classic example of a two-step diazotization and azo coupling reaction.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent a large and versatile class of organic molecules.[1] They are widely used as dyes and pigments in various industries. The synthesis of this compound (also known as o-Aminoazotoluene or Solvent Yellow 3) involves the diazotization of p-toluidine (B81030) and subsequent electrophilic aromatic substitution onto m-toluidine (B57737). This protocol outlines the necessary steps to achieve this synthesis in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | [2] |

| CAS Number | 97-56-3 | [3] |

| Molecular Formula | C₁₄H₁₅N₃ | [2][3] |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | Golden-yellow to reddish-brown crystalline solid | [1][4][5] |

| Melting Point | 100 °C | [6] |

| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene. | [1][6] |

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization: p-Toluidine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.

-

Azo Coupling: The resulting p-tolyldiazonium salt is then coupled with m-toluidine. The amino group of m-toluidine activates the aromatic ring for electrophilic attack, primarily at the para-position to the amine, to form the final azo compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for diazotization and azo coupling reactions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| p-Toluidine | 107.15 |

| m-Toluidine | 107.15 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 |

| Sodium Acetate (B1210297) | 82.03 |

| Ethanol | 46.07 |

| Deionized Water | 18.02 |

| Ice | - |

Procedure

Step 1: Diazotization of p-Toluidine

-

In a 250 mL beaker, dissolve 10.7 g (0.1 mol) of p-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until the p-toluidine hydrochloride salt is fully dissolved. Gentle warming may be necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate 100 mL beaker, prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 30 mL of deionized water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution for 15-20 minutes in the ice bath. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.

Step 2: Azo Coupling

-

In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of m-toluidine in 100 mL of 10% hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold p-tolyldiazonium chloride solution from Step 1 to the stirred m-toluidine solution. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Gradually add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This promotes the coupling reaction.

-

Continue to stir the mixture for an additional 1-2 hours in the ice bath to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.[6]

-

Dry the purified product in a vacuum oven at a temperature below its melting point.

Expected Results and Characterization

| Parameter | Expected Value/Observation |

| Yield | A typical yield for this type of reaction is in the range of 70-90%. |

| Melting Point | 100 °C[6] |

| Appearance | Golden-yellow to reddish-brown crystals |

| ¹H NMR | The spectrum should show signals corresponding to the aromatic protons and the methyl groups of the two tolyl moieties, as well as the amine protons. |

| ¹³C NMR | The spectrum should show the expected number of signals for the aromatic and methyl carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), N=N stretching (azo group), and C=C stretching (aromatic). |

| UV-Vis | An absorption maximum in the visible region is expected due to the extended π-conjugation of the azo compound. |

Troubleshooting and Safety Precautions

Troubleshooting:

-

Low Yield: Ensure the temperature during diazotization is strictly maintained between 0-5 °C to prevent decomposition of the unstable diazonium salt. Incomplete coupling can occur if the pH is not properly adjusted.

-

Side Reactions: The formation of phenolic byproducts can occur if the diazotization temperature is too high. Self-coupling of the diazonium salt with unreacted amine can also be a side reaction if the reaction medium is not sufficiently acidic.

Caption: Troubleshooting logic for the synthesis of this compound.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Aromatic amines such as p-toluidine and m-toluidine are toxic and should be handled with care.

-

Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.

-

Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and perform a thorough safety assessment before commencing any experimental work.

References

Characterization of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of the azo compound 2-Methyl-5-(p-tolyldiazenyl)aniline . The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in research and development. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide consolidates standard analytical techniques for azo dyes and presents representative data from structurally analogous compounds to provide a comprehensive analytical framework.

Compound Identification and Properties

This compound is an aromatic azo compound. Key identifiers and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline[1] |

| Molecular Formula | C₁₄H₁₅N₃[1] |

| Molecular Weight | 225.29 g/mol [1] |

| CAS Number | 97-56-3[2] |

| Appearance | Expected to be a colored solid |

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are responsible for its color. The extended conjugation system created by the aromatic rings and the azo group results in characteristic absorption bands in the visible region.

Representative Data (for analogous azo dyes)

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethanol | ~410 | Not Reported | [3] |

| Methanol (B129727) | 400-500 | Not Reported | General Azo Dyes |

Protocol: UV-Vis Spectroscopic Analysis

-

Solution Preparation: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

-

Analysis: Identify the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Representative FT-IR Data (for (E)-1,2-Di-p-tolyldiazene and other analogous azo compounds)

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected for this compound |

| N-H Stretch (Amine) | 3500 - 3300 | Present |

| C-H Stretch (Aromatic) | 3100 - 3000 | Present |

| C-H Stretch (Aliphatic, -CH₃) | 2960 - 2850 | Present |

| N=N Stretch (Azo) | 1630 - 1575 | Present, may be weak |

| C=C Stretch (Aromatic) | 1600 - 1450 | Present |

| C-N Stretch (Amine) | 1340 - 1250 | Present |

Protocol: FT-IR Spectroscopic Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry KBr powder (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Measurement: Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Representative ¹H NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.86 | d | 4H |

| Aromatic-H | 7.40 | d | 4H |

| -CH₃ | 2.46 | s | 6H |

Expected ¹H NMR Signals for this compound

-

Aromatic Protons: Multiple signals in the range of 6.5 - 8.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is solvent-dependent.

-

Methyl Protons (-CH₃): Two distinct singlets, likely in the range of 2.2 - 2.5 ppm.

Representative ¹³C NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic-C | 151.0 |

| Aromatic-C | 141.4 |

| Aromatic-C | 129.9 |

| Aromatic-C | 122.9 |

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

-

Analysis: Integrate the proton signals and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ (Molecular Ion) | 225.13 |

| [M+H]⁺ (Protonated Molecule) | 226.13 |

Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Measurement: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for isolating it from reaction mixtures.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring reaction progress and assessing sample purity.

Protocol: TLC Analysis

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (Rf value between 0.2 and 0.8).

-

Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm and/or 365 nm) or by staining with a suitable reagent (e.g., potassium permanganate).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of purity and for preparative purification.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Stationary Phase: A C18 reversed-phase column is typically suitable for azo dyes.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: Monitor the elution profile at the λmax of the compound.

-

Analysis: The purity of the sample can be determined by the relative peak area of the main component.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization and purification of this compound.

Caption: Workflow for the characterization of the synthesized compound.

Caption: A typical workflow for the purification of an organic compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Methyl-5-(p-tolyldiazenyl)aniline

Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Methyl-5-(p-tolyldiazenyl)aniline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-aminoazotoluene (B45844), is an azo dye intermediate that belongs to the aromatic amine class of compounds. Due to the potential carcinogenicity of aromatic amines, which can be formed through the reductive cleavage of azo dyes, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices, including textiles, food products, and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high-resolution separation and definitive identification based on mass spectra.

This document provides a detailed protocol and application notes for the analysis of this compound using GC-MS. The methodologies outlined are based on established procedures for the analysis of aromatic amines derived from azo colorants.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted from established methods for the extraction of aromatic amines from aqueous matrices.[1]

Reagents and Materials:

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Sodium citrate (B86180) buffer (0.06 M, pH 6)

-

Sodium dithionite (B78146) solution (200 mg/mL in water, freshly prepared)

-

Sodium hydroxide

-

Supported Liquid Extraction (SLE) cartridges

-

GC vials with inserts

Procedure:

-

Reductive Cleavage (if starting from an azo dye): For samples containing the parent azo dye, a reductive cleavage step is necessary to generate the target aromatic amine. This is typically achieved by treating the sample extract with a sodium dithionite solution in a citrate buffer at 70°C.

-

Sample Loading: Load an appropriate volume of the aqueous sample (or the solution after reductive cleavage, adjusted to a basic pH with sodium hydroxide) onto the SLE cartridge.

-

Equilibration: Allow the sample to adsorb onto the sorbent for a hold time of 15 minutes. This extended hold time can improve the recovery of certain aromatic amines.[1]

-

Elution: Elute the cartridge with methyl tert-butyl ether (MTBE).

-

Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., MTBE or toluene) and transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 GC/MSD or equivalent |

| GC Column | Agilent J&W DB-35ms, 30 m x 0.250 mm, 0.25 µm (or similar mid-polarity column) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 2.0 mL/min, constant flow |

| Oven Program | Initial temperature 80-100 °C, hold for 1-2 min, ramp at 10-15 °C/min to 320 °C, hold for 5-10 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 - 250 °C |

| Quadrupole Temperature | 150 - 180 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N₃[2][3] |

| Molecular Weight | 225.29 g/mol [2] |

| CAS Number | 97-56-3[2] |

| Typical Retention Time | Retention times for aromatic amines are highly dependent on the specific GC conditions and column. For a 30m DB-35ms column with a temperature ramp, the retention time is expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point. For example, on some systems, o-aminoazotoluene has a retention time of approximately 6.963 minutes under specific LC-MS/MS conditions, which suggests a relatively strong interaction with the stationary phase.[4] |

| Quantifier Ion (m/z) | 119 |

| Qualifier Ions (m/z) | 106, 225 (Molecular Ion), 134[2] |

Visualizations

Metabolic Pathway of this compound

Azo dyes like this compound can undergo metabolic activation, primarily through the reductive cleavage of the azo linkage by azoreductases found in the liver and intestinal microflora. This process leads to the formation of aromatic amines, which can then be further metabolized.

Caption: Metabolic pathway of this compound.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow.

Theoretical Fragmentation Pattern

The mass spectrum of this compound is characterized by specific fragment ions that are useful for its identification. The molecular ion ([M]⁺) is observed at m/z 225. The fragmentation pattern is consistent with the cleavage of the azo bond and fragmentation of the aromatic rings.

Caption: Fragmentation of this compound.

References

Application Notes and Protocols: 2-Methyl-5-(p-tolyldiazenyl)aniline as a Potential Histological Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(p-tolyldiazenyl)aniline is an azo dye, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings.[1] Azo dyes are widely utilized in various industries, including as histological stains, due to their vibrant colors and ability to bind to diverse biological macromolecules.[1][2] The staining properties of these dyes are dictated by their molecular structure, which determines their affinity for specific tissue components.[3] This document provides detailed protocols for the synthesis, characterization, and application of this compound as a potential staining agent for biological tissues. While this compound is commercially available as a biochemical reagent, its application as a histological stain is not yet established.[4] The following protocols are based on established methods for analogous azo dyes and provide a framework for the investigation of this compound's staining potential.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | N/A |

| Synonyms | o-Aminoazotoluene | N/A |

| CAS Number | 97-56-3 | [4] |

| Molecular Formula | C₁₄H₁₅N₃ | [4] |

| Molecular Weight | 225.29 g/mol | N/A |

| Appearance | (Hypothetical) Orange to red crystalline powder | N/A |

| Solubility | (Hypothetical) Soluble in ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO); sparingly soluble in water. | N/A |

Health and Safety Information

Appropriate safety precautions should be taken when handling this compound and its reagents. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[5]

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of contact, rinse the affected area thoroughly with water.[5]

-

Store in a tightly sealed container in a cool, dry place away from light.

Experimental Protocols

Synthesis of this compound

The synthesis of this azo dye can be achieved through a two-step process involving diazotization of p-toluidine (B81030) followed by an azo coupling reaction with m-toluidine (B57737).

4.1.1 Materials and Reagents

-

p-Toluidine (4-methylaniline)

-

m-Toluidine (3-methylaniline)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium acetate (B1210297)

-

Ethanol

-

Distilled water

-

Ice

4.1.2 Protocol

Part A: Diazotization of p-Toluidine

-

In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated HCl and 50 mL of distilled water. Stir until the amine is completely dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Azo Coupling